Quadazocine mesylate is a synthetic compound classified as an opioid antagonist, primarily utilized in scientific research. This compound belongs to the benzomorphan family and is particularly noted for its ability to act as a silent antagonist at the major opioid receptors: mu (μ), kappa (κ), and delta (δ) receptors. Quadazocine mesylate exhibits a significant preference for the μ receptor and the κ2 subtype, making it a valuable tool for studying interactions between opioid receptors and various agonists, such as morphine and fentanyl.
The synthesis of Quadazocine mesylate involves several key steps:
Quadazocine mesylate has a distinct molecular structure characterized by its tricyclic benzomorphan framework. The molecular formula is with a molecular weight of approximately 364.47 g/mol. The structure includes various functional groups that contribute to its biological activity, particularly its interactions with opioid receptors.
Quadazocine mesylate is involved in several chemical reactions:
These reactions are significant for modifying the compound's properties and exploring its derivatives for further research applications.
Quadazocine mesylate functions primarily by binding to opioid receptors without activating them, thus acting as a silent antagonist. Its mechanism involves:
The compound's stability and reactivity make it suitable for various experimental conditions, allowing researchers to manipulate its structure for desired outcomes.
Quadazocine mesylate is primarily used in scientific research across multiple fields:
The benzomorphan scaffold emerged from systematic efforts to simplify morphine's complex pentacyclic structure while retaining analgesic efficacy. Benzomorphans retain morphine's critical phenanthrene core but eliminate the ether bridge and C-ring, yielding a tetracyclic system with greater synthetic flexibility for structural modification. This simplification facilitated exploration of structure-activity relationships impossible with natural opiates, enabling targeted pharmacological profiles [1].
Quadazocine mesylate (chemical name: 1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-yl]-3-pentanone methanesulfonate) evolved from Sterling-Winthrop research programs in the 1980s investigating N-substituted benzomorphan derivatives. Its development specifically addressed the need for antagonists with defined receptor subtype selectivity. The mesylate salt formulation enhances aqueous solubility for experimental use without altering receptor pharmacology [3].
Structurally, Quadazocine features:
Table 1: Structural Evolution from Morphine to Quadazocine
| Compound | Core Structure | Key Modifications | Pharmacological Outcome |
|---|---|---|---|
| Morphine | Pentacyclic | Natural opiate | Full μ-agonist |
| Metazocine | Benzomorphan | Simplified tetracyclic core | Mixed agonist-antagonist |
| Phenazocine | Benzomorphan | 5-phenyl ethyl side chain | Potent μ-agonist |
| Quadazocine | Benzomorphan | 5-cyclopentyl ketone, N-methyl | Pan-opioid antagonist (μ/κ/δ) |
These modifications position Quadazocine as a high-affinity silent antagonist with negligible agonist activity across opioid receptors. The cyclopentyl ketone moiety represents a strategic departure from earlier N-allyl or methylcyclopropyl groups used in antagonists like naloxone, conferring distinct κ-receptor interactions [1] [3].
Quadazocine exhibits a distinctive receptor interaction profile characterized by:
This multi-receptor antagonism differentiates it from classical antagonists. While naloxone shows μ-preference (μ > κ > δ) and naltrexone exhibits longer duration, Quadazocine uniquely combines μ-antagonism with significant κ₂-subtype selectivity. This κ₂ affinity (approximately 3-5 fold selective over κ₁) enables specific blockade of κ₂-mediated effects, making it invaluable for receptor characterization studies [3] [4].
Table 2: Comparative Opioid Antagonist Pharmacodynamics
| Antagonist | μ-Receptor Affinity (Ki, nM) | κ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | κ₂ Subtype Selectivity |
|---|---|---|---|---|
| Naloxone | 0.1-1.0 | 2-10 | 20-50 | None |
| Naltrexone | 0.1-0.5 | 0.5-2.0 | 10-30 | None |
| Nor-binaltorphimine | >1000 | 0.1-0.5 (κ₁-selective) | >1000 | κ₁-selective |
| Quadazocine | 1.0-5.0 | 10-50 | >100 | κ₂-preferring |
Functionally, Quadazocine behaves as a silent antagonist with no measurable intrinsic efficacy across cellular assays. It effectively reverses agonist effects including:
Its in vivo efficacy profile demonstrates sex-dependent effects in antagonism studies, showing greater potency against fentanyl (μ-agonist) than U50,488 (κ-agonist) in male versus female primates—a differential effect not observed with naloxone [3] [6]. This positions Quadazocine as both a research tool and a template for developing antagonists with nuanced receptor interactions.
Despite decades of study, Quadazocine's research utility continues to evolve around three unresolved imperatives:
Table 3: Research Applications and Knowledge Gaps
| Research Application | Current Utility | Unanswered Questions |
|---|---|---|
| κ-Opioid Receptor Subtyping | Defining κ₂ pharmacology | Molecular basis of κ₁/κ₂ differentiation |
| Mixed-Efficacy Ligand Validation | Isolating receptor-specific effects in vivo | Translational relevance to human receptor systems |
| Opioid Withdrawal Studies | Precipitating withdrawal without intrinsic effects | Long-term receptor adaptation mechanisms |
| Structure-Based Antagonist Design | Template for novel antagonists | Crystallographic confirmation of binding pose |
Ongoing research leverages Quadazocine mesylate to address these gaps through:
These investigations maintain Quadazocine's relevance beyond its original development era, positioning it as a persistent tool for resolving fundamental questions in opioid pharmacology. The absence of clinical translation studies underscores its specialized role as a research compound rather than a therapeutic candidate.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1